5-(3,4-Difluorophenyl)-7-ethoxy-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-(3,4-Difluorophenyl)-7-ethoxy-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a combination of fluorinated phenyl, ethoxy, thiophene, and pyrazolo[1,5-c][1,3]benzoxazine moieties, making it a unique and potentially valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Difluorophenyl)-7-ethoxy-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[1,5-c][1,3]benzoxazine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 3,4-difluorophenyl group: This step often involves a substitution reaction using a fluorinated phenyl derivative.
Attachment of the ethoxy group: This can be done through an etherification reaction.
Incorporation of the thiophene moiety: This step typically involves a coupling reaction with a thiophene derivative.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Difluorophenyl)-7-ethoxy-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include halogenated compounds, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound might be used in the development of new materials with unique properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 5-(3,4-Difluorophenyl)-7-ethoxy-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Difluorophenyl)-7-methoxy-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Similar structure but with a methoxy group instead of an ethoxy group.
5-(3,4-Difluorophenyl)-7-ethoxy-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The unique combination of functional groups in 5-(3,4-Difluorophenyl)-7-ethoxy-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine gives it distinct chemical and physical properties. These properties might make it more effective in certain applications compared to similar compounds.
Properties
Molecular Formula |
C22H18F2N2O2S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
5-(3,4-difluorophenyl)-7-ethoxy-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H18F2N2O2S/c1-2-27-19-6-3-5-14-18-12-17(20-7-4-10-29-20)25-26(18)22(28-21(14)19)13-8-9-15(23)16(24)11-13/h3-11,18,22H,2,12H2,1H3 |
InChI Key |
KRQMAVGWRPJGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CS4)C5=CC(=C(C=C5)F)F |
Origin of Product |
United States |
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